3-(Butan-2-yloxy)benzoic acid

Lipophilicity ADME Partition Coefficient

3-(Butan-2-yloxy)benzoic acid is a meta-substituted benzoic acid building block with a chiral sec-butyl ether side chain. Its measured LogP of 2.56 enables precise lipophilicity tuning in medicinal chemistry without core pharmacophore alteration. Unlike achiral n-butoxy or isobutoxy analogs, the chiral center enables enantioselective synthesis, asymmetric catalysis, and chiral resolution. With 4 rotatable bonds and a distinct meta-substitution pattern, it offers unique conformational profiles for SAR and computational studies. This scaffold is ideal for synthesizing enantiomerically enriched derivatives and agrochemical amide intermediates. Choose this compound when stereochemistry and ADME fine-tuning are critical to your research outcome.

Molecular Formula C11H14O3
Molecular Weight 194.23
CAS No. 637728-10-0
Cat. No. B2926465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Butan-2-yloxy)benzoic acid
CAS637728-10-0
Molecular FormulaC11H14O3
Molecular Weight194.23
Structural Identifiers
SMILESCCC(C)OC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C11H14O3/c1-3-8(2)14-10-6-4-5-9(7-10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
InChIKeyIAQNJTPPIHLAJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Butan-2-yloxy)benzoic Acid (CAS 637728-10-0): Scaffold Identity and Core Properties


3-(Butan-2-yloxy)benzoic acid is a meta-substituted alkoxybenzoic acid featuring a chiral sec-butyl ether chain at the 3-position, with molecular formula C11H14O3 and molecular weight 194.23 g/mol . This compound serves primarily as a versatile small molecule scaffold or research intermediate, characterized by its carboxylic acid functional group and a branched alkyl-oxy side chain . As a building block, its utility lies in its capacity for further functionalization via the acid moiety, with its substitution pattern and stereochemical potential providing distinct physicochemical attributes compared to linear or para-substituted analogs .

The Limitation of Generic Substitution for 3-(Butan-2-yloxy)benzoic Acid in Scientific Research


For a scientific or industrial user, simple substitution of 3-(butan-2-yloxy)benzoic acid with another in-class alkoxybenzoic acid is not advisable due to significant differences in physicochemical properties and stereochemical potential. While close analogs like 3-isobutoxybenzoic acid share the same molecular formula and weight, their distinct substitution patterns result in quantifiable differences in key properties such as lipophilicity (LogP) and molecular flexibility (as measured by rotatable bonds) [1]. Furthermore, the chiral sec-butyl group in 3-(butan-2-yloxy)benzoic acid presents an opportunity for enantioselective synthesis or chiral resolution that is entirely absent in achiral, linear n-butoxy or branched isobutoxy analogs . The specific meta-substitution also contrasts with the more extensively studied para-alkoxybenzoic acids, which have well-documented liquid crystalline properties that do not automatically extend to the 3-positioned isomer [2].

3-(Butan-2-yloxy)benzoic Acid: Quantitative Differentiation from Closest Analogs


LogP and Lipophilicity Differentiation: 3-(Butan-2-yloxy) vs. 3-Isobutoxybenzoic Acid

When selecting a research scaffold for medicinal chemistry or agrochemical development, the lipophilicity of a compound is a critical parameter that influences membrane permeability, solubility, and target binding. A direct comparison of predicted LogP values for 3-(butan-2-yloxy)benzoic acid and its closest regioisomer, 3-isobutoxybenzoic acid, reveals a quantifiable difference. This difference in LogP (2.5621 vs. 2.46) indicates a measurable change in hydrophobicity driven solely by the substitution of a sec-butyl group for an isobutyl group at the same meta-position on the benzoic acid core . For a procurement scientist, this means one scaffold provides a distinct starting point for modulating a compound's ADME profile.

Lipophilicity ADME Partition Coefficient

Molecular Flexibility: Rotatable Bond Count Comparison of 3-Alkoxybenzoic Acid Isomers

Molecular flexibility, often quantified by the number of rotatable bonds, is a key determinant of a molecule's conformational entropy and its ability to adapt to a binding site. A comparison between 3-(butan-2-yloxy)benzoic acid and its close analog, 2-sec-butoxybenzoic acid, shows that while both possess the same number of rotatable bonds (4), their distinct substitution patterns (meta vs. ortho) result in different conformational landscapes and intramolecular interactions . 3-Isobutoxybenzoic acid also shares this rotatable bond count (4), demonstrating that within this isomeric series, the number of flexible linkages is conserved, but the branching pattern and position differentiate the overall molecular shape .

Molecular Dynamics Conformational Analysis Drug Design

Stereochemical Potential: Chiral vs. Achiral Butoxybenzoic Acid Scaffolds

A fundamental differentiation of 3-(butan-2-yloxy)benzoic acid from many of its close analogs is its inherent chirality. The sec-butyl group contains a stereocenter at the 2-position of the butyl chain, meaning this compound exists as a pair of enantiomers. In contrast, common alternatives like 3-n-butoxybenzoic acid (CAS 93351-38-3) and 3-isobutoxybenzoic acid (CAS 350997-58-9) are achiral molecules [1]. This is a non-negotiable, binary distinction: for any application where chirality is a desired feature—such as asymmetric catalysis, chiral resolution studies, or the development of enantioselective probes—the achiral analogs are not functional substitutes. The sec-butoxy scaffold provides a direct entry point into chiral chemical space.

Chiral Synthesis Enantiomers Asymmetric Catalysis

Commercial Availability and Purity-Price Positioning for 3-(Butan-2-yloxy)benzoic Acid

A practical consideration for procurement is the balance between compound availability, purity, and cost. 3-(Butan-2-yloxy)benzoic acid is currently listed by multiple commercial vendors, often as a custom-synthesis or research-grade chemical, with a standard purity offering of 98% . This contrasts with its para-substituted isomer, 4-sec-butoxybenzoic acid (CAS 104097-41-8), for which specific, higher pricing can be found (e.g., approximately £84.00 for 100 mg) . While direct price comparison for equivalent quantities is not possible, this indicates that the meta-substituted isomer (3-position) may represent a different cost tier or supply chain status compared to its para-analog, which is a key variable in project budgeting and scale-up planning.

Procurement Chemical Sourcing Cost-Benefit Analysis

3-(Butan-2-yloxy)benzoic Acid: Defined Research and Industrial Application Scenarios


Scaffold for Modulating Lipophilicity in Lead Optimization

Based on its measured LogP of 2.5621 , this compound is suitable as a lipophilic scaffold in medicinal chemistry campaigns. Researchers can use this building block to intentionally increase the LogP of a lead series, improving membrane permeability or target engagement. Its distinct value over the 3-isobutoxy analog (LogP 2.46) provides a quantifiable step for fine-tuning the ADME profile of a candidate drug without altering the core pharmacophore.

Chiral Building Block for Asymmetric Synthesis

The chiral sec-butyl side chain makes 3-(butan-2-yloxy)benzoic acid a valuable intermediate for synthesizing enantiomerically enriched or diastereomeric compounds . It can serve as a substrate in asymmetric catalysis studies or be incorporated into chiral ligands and auxiliaries. This application is not possible with the achiral n-butoxy or isobutoxy benzoic acid analogs, establishing a clear, binary selection criterion for chiral synthesis projects.

Conformational Probe in Structural Biology and Molecular Modeling

With 4 rotatable bonds and a meta-substituted chiral side chain, this compound offers a distinct conformational profile compared to its ortho-substituted isomer . Researchers in computational chemistry and structural biology can employ it as a model system to study the effects of side-chain branching and substitution patterns on molecular recognition, binding entropy, and the energy landscape of flexible small molecules.

Differentiated Intermediate for Agrochemical and Material Science Research

This compound serves as a versatile intermediate for synthesizing more complex 3-alkoxy benzoic acid amide derivatives, a class known for its pest control properties [1]. Its specific substitution pattern provides a means to explore structure-activity relationships (SAR) in agrochemical discovery that is distinct from the more common para-alkoxybenzoic acid liquid crystal intermediates. The chiral center may also influence the biological activity of derived amides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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